9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound of interest belongs to the pyrimidopurine-dione family, characterized by a fused bicyclic core structure. Its specific substituents include a 3-chlorophenyl group at position 9, a methyl group at position 1, and an allyl (prop-2-en-1-yl) group at position 3. These modifications influence its electronic, steric, and physicochemical properties, making it distinct from related analogs.
Properties
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-3-8-24-16(25)14-15(21(2)18(24)26)20-17-22(9-5-10-23(14)17)13-7-4-6-12(19)11-13/h3-4,6-7,11H,1,5,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNGPKRNLMMNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[1,2-g]purine Core: The initial step involves the synthesis of the pyrimido[1,2-g]purine core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine and formamide under high-temperature conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrimido[1,2-g]purine core with a chlorobenzene derivative in the presence of a strong base such as sodium hydride.
Alkylation: The methyl and prop-2-en-1-yl groups are introduced through alkylation reactions. Methylation can be achieved using methyl iodide and a base like potassium carbonate, while the prop-2-en-1-yl group can be introduced using allyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimido[1,2-g]purine-2,4-dione core, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the purine core is particularly relevant, as purine derivatives are known to interact with various biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. This includes their use as antiviral, anticancer, or anti-inflammatory agents. The ability to modify the functional groups allows for the design of compounds with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the purine core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The following analogs share the pyrimidopurine-dione core but differ in substituent type, position, and alkyl chain length:
Table 1: Comparative Analysis of Pyrimidopurine-Dione Derivatives
Substituent Effects on Physicochemical Properties
- Para-substitution () may enhance resonance stabilization but reduce steric accessibility .
- Alkyl Chain Variations : The allyl group (prop-2-en-1-yl) in the target compound offers π-orbital conjugation, differing from the ethyl () or pentyl () groups. Allyl groups may improve reactivity in electrophilic addition reactions, as seen in analogs with ethenyl substituents (, Compound 22) .
- Methyl vs.
Biological Activity
The compound 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity through various studies and data.
Chemical Structure
The compound features a pyrimido[1,2-g]purine core , which is a fused bicyclic system. The presence of a 3-chlorophenyl group and a prop-2-en-1-yl substituent significantly influences its chemical properties and biological activities.
The biological effects of this compound may involve:
- Binding to specific molecular targets : This includes enzymes or receptors that alter their activity.
- Modulation of biological pathways : It can influence processes such as signal transduction and gene expression.
Antimicrobial Activity
Research has indicated that this compound exhibits notable activity against various pathogens. For instance:
- In vitro studies have shown that it has significant potency against Plasmodium falciparum (Pf), the causative agent of malaria. It outperformed established drugs like fosmidomycin and FR900098 in some assays .
| Compound | Pf IC50 (μM) | Mtb MIC (μg/mL) |
|---|---|---|
| Fosmidomycin | 1.021 | >500 |
| FR900098 | 0.511 | >500 |
| 9-(3-chlorophenyl)-... | 0.30 | 4.60 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In studies focused on COX enzyme inhibition:
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrimido[1,2-g]purine class:
- Study on Antimalarial Activity :
- Evaluation Against Mycobacterium tuberculosis (Mtb) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
